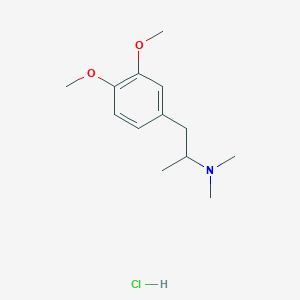

N,N-Dimethyl-3,4-DMA hydrochloride

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCTXAFXBGENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346014 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70932-19-3 | |

| Record name | 3,4-Dimethoxydimethylamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070932193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYDIMETHYLAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5336FH8ZEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical characteristics of N,N-Dimethyl-3,4-DMA HCl

An In-depth Technical Guide on the Physicochemical Characteristics of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (also known as 3,4-Dimethoxydimethylamphetamine hydrochloride) is an analytical reference standard classified as a substituted amphetamine.[1][2][3] Its chemical structure is derived from the phenethylamine (B48288) backbone, common to a wide range of neuroactive compounds.[4] This guide provides a comprehensive overview of its core physicochemical characteristics, established experimental protocols for their determination, and logical workflows for its analytical characterization. This information is intended to support research, forensic applications, and drug development activities.[1]

Chemical Identity and Structure

The defining molecular features of N,N-Dimethyl-3,4-DMA HCl include a phenethylamine core with two methoxy (B1213986) groups substituted at the 3 and 4 positions of the phenyl ring, an alpha-methyl group on the ethyl side chain, and two methyl groups on the terminal amine, forming a tertiary amine. The compound is supplied as a hydrochloride salt.

-

Formal Name: 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride[1]

-

Synonyms: 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA[1]

-

CAS Number: 70932-19-3[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its biological behavior. The known properties of N,N-Dimethyl-3,4-DMA HCl are summarized below.

General and Physical Properties

The compound is typically supplied as a crystalline solid with a purity of ≥98%.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₂ • HCl | [1] |

| Formula Weight | 259.8 g/mol | [1] |

| Formulation | A crystalline solid | [1] |

| Purity | ≥98% | [1] |

Solubility

Solubility data is crucial for preparing solutions for analytical testing or biological assays.

| Solvent | Concentration |

| DMF | 5 mg/ml |

| DMSO | 10 mg/ml |

| Ethanol (B145695) | 5 mg/ml |

| PBS (pH 7.2) | 10 mg/ml |

| (Source: Cayman Chemical[1]) |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and structure of the molecule.

| Technique | Data | Source |

| UV Spectroscopy (λmax) | 232 nm | [1] |

| SMILES String | COC1=C(OC)C=CC(CC(C)N(C)C)=C1.Cl | [1] |

| InChI Code | InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | [1] |

| InChI Key | GMHCTXAFXBGENV-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections describe standard protocols for determining the properties listed above.

Synthesis via Reductive Amination

While various synthetic routes may exist, substituted amphetamines are often synthesized via reductive amination. This process typically involves the reaction of a ketone precursor (in this case, 3,4-dimethoxyphenyl-2-propanone) with a primary or secondary amine (dimethylamine) in the presence of a reducing agent.

General Protocol:

-

Reaction Setup: The ketone precursor and dimethylamine (B145610) are dissolved in a suitable solvent (e.g., methanol, ethanol).

-

Formation of Imine/Enamine: The ketone and amine react to form an intermediate iminium ion.

-

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This agent selectively reduces the iminium ion to the final tertiary amine.

-

Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, often through column chromatography.

-

Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in a suitable solvent is added to precipitate the hydrochloride salt.

-

Final Product: The resulting solid is collected by filtration and dried to yield N,N-Dimethyl-3,4-DMA as the hydrochloride salt.

Solubility Determination

The solubility values provided are typically determined by preparing saturated solutions.

General Protocol:

-

Sample Preparation: An excess amount of N,N-Dimethyl-3,4-DMA HCl is added to a fixed volume of the target solvent (e.g., DMSO, Ethanol) in a vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a calibration curve of known concentrations.

UV-Vis Spectrophotometry

This technique is used to measure the absorbance of ultraviolet and visible light by a sample, providing information about its electronic transitions.

General Protocol:

-

Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, typically ethanol or methanol.

-

Blank Measurement: The absorbance of the pure solvent is measured across the desired wavelength range (e.g., 200-400 nm) to obtain a baseline or "blank" spectrum.

-

Sample Measurement: The absorbance of the sample solution is then measured over the same range.

-

Data Analysis: The blank spectrum is subtracted from the sample spectrum. The wavelength(s) at which maximum absorbance occurs (λmax) are identified. For N,N-Dimethyl-3,4-DMA HCl, a λmax of 232 nm has been reported.[1]

Visualizations

Diagrams are provided to illustrate key workflows and relationships relevant to the characterization of N,N-Dimethyl-3,4-DMA HCl.

Caption: Analytical workflow for physicochemical characterization.

Caption: Logical relationships of physicochemical properties.

References

N,N-Dimethyl-3,4-DMA hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of N,N-Dimethyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a substituted amphetamine derivative. Due to a scarcity of direct research on this specific compound, this technical guide synthesizes information from structurally related molecules, primarily 3,4-dimethoxyamphetamine (3,4-DMA) and N,N-dimethylamphetamine, to propose a putative mechanism of action. The core of its activity is likely centered on the modulation of monoaminergic systems, with a predicted affinity for serotonin (B10506) receptors. This document provides a comprehensive overview of the inferred pharmacology, supported by quantitative data from analogous compounds, detailed experimental methodologies for characterization, and visual representations of associated signaling pathways.

Introduction

N,N-Dimethyl-3,4-DMA is a member of the phenethylamine (B48288) and amphetamine chemical classes, characterized by a dimethoxy-substituted phenyl ring and a dimethylated amine group. Its pharmacological profile has not been extensively delineated in scientific literature. However, by examining its structural components—the 3,4-dimethoxyamphetamine backbone known for its interaction with serotonergic systems and the N,N-dimethyl group which typically modulates stimulant properties—we can construct a hypothetical mechanism of action. It is postulated that N,N-Dimethyl-3,4-DMA HCl primarily acts as a modulator of serotonin receptors, with potential interactions with monoamine transporters.

Inferred Pharmacological Profile

The pharmacological actions of N,N-Dimethyl-3,4-DMA HCl are likely a composite of the effects conferred by its 3,4-dimethoxyamphetamine structure and its N,N-dimethyl substitution.

-

Interaction with Serotonin Receptors: The 3,4-dimethoxy substitution pattern on the amphetamine core is associated with affinity for serotonin receptors. The parent compound, 3,4-DMA, has been shown to bind to 5-HT₂A and 5-HT₁ receptors, albeit with low affinity.[1] Psychedelic and hallucinogenic properties of many substituted amphetamines are mediated through agonism at the 5-HT₂A receptor.[2]

-

Monoamine Transporter Activity: Amphetamine and its derivatives are well-known to interact with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT), often acting as releasing agents or reuptake inhibitors.[3][4] The N,N-dimethyl substitution, as seen in N,N-dimethylamphetamine, tends to produce weaker stimulant effects compared to methamphetamine or amphetamine, suggesting a potentially altered interaction with these transporters.[5] It is also suggested that N,N-dimethylamphetamine may act as a prodrug for methamphetamine and amphetamine.[5]

-

Enzymatic Inhibition: 3,4-DMA has been identified as an inhibitor of monoamine oxidase A (MAO-A).[1] This property could contribute to an overall increase in synaptic concentrations of monoamines.

Quantitative Data from Structurally Related Compounds

| Compound | Target | Assay Type | Species | Value | Reference |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | 5-HT₂A Receptor | Radioligand Binding (Kᵢ) | Rat | 43,300 nM | [1] |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | 5-HT₁ Receptor | Radioligand Binding (Kᵢ) | Rat | 64,600 nM | [1] |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | Monoamine Oxidase A (MAO-A) | Inhibition Assay (IC₅₀) | - | 20,000 nM | [1] |

Signaling Pathways

Based on the inferred interaction with the 5-HT₂A receptor, a primary downstream signaling cascade would involve the Gq/11 protein pathway.

Caption: Inferred 5-HT₂A receptor Gq/11 signaling pathway for N,N-Dimethyl-3,4-DMA.

Experimental Protocols

To empirically determine the mechanism of action of N,N-Dimethyl-3,4-DMA HCl, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

This assay determines the affinity (Kᵢ) of N,N-Dimethyl-3,4-DMA HCl for specific receptors.

-

Objective: To quantify the binding affinity of the test compound for a panel of receptors, including but not limited to 5-HT₁A, 5-HT₂A, 5-HT₂C, DAT, NET, and SERT.

-

Materials:

-

Cell membranes expressing the target receptor.

-

A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

N,N-Dimethyl-3,4-DMA HCl at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of N,N-Dimethyl-3,4-DMA HCl.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of N,N-Dimethyl-3,4-DMA HCl that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Uptake Assay

This assay determines if N,N-Dimethyl-3,4-DMA HCl acts as a reuptake inhibitor or a releasing agent at DAT, NET, and SERT.

-

Objective: To measure the effect of the test compound on the uptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

-

Materials:

-

Synaptosomes or cells expressing DAT, NET, or SERT.

-

Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

N,N-Dimethyl-3,4-DMA HCl at various concentrations.

-

Uptake buffer.

-

-

Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of N,N-Dimethyl-3,4-DMA HCl.

-

Initiate uptake by adding the radiolabeled monoamine.

-

Incubate for a short period at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated inside the cells or synaptosomes.

-

To test for release, preload the cells/synaptosomes with the radiolabeled monoamine and then expose them to the test compound.

-

Analyze the data to determine if the compound inhibits uptake (IC₅₀) or stimulates release (EC₅₀).

-

Inositol (B14025) Phosphate (IP₁) Accumulation Assay

This functional assay measures the agonistic activity of N,N-Dimethyl-3,4-DMA HCl at Gq-coupled receptors like 5-HT₂A.

-

Objective: To quantify the production of inositol monophosphate (IP₁) as a measure of Gq-coupled receptor activation.

-

Materials:

-

Cells expressing the 5-HT₂A receptor.

-

N,N-Dimethyl-3,4-DMA HCl at various concentrations.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP₁ degradation.

-

IP₁ HTRF assay kit (containing IP₁-d2 and anti-IP₁ antibody-Cryptate).

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Wash the cells and add stimulation buffer with LiCl.

-

Add varying concentrations of N,N-Dimethyl-3,4-DMA HCl to the wells.

-

Incubate to allow for IP₁ accumulation.

-

Lyse the cells and add the HTRF detection reagents.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader.

-

Calculate the EC₅₀ value from the dose-response curve.[6]

-

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests that its mechanism of action involves modulation of the serotonergic system, likely through interaction with 5-HT₂A receptors, and potential effects on monoamine transporters. The N,N-dimethylation may attenuate the stimulant properties typically associated with amphetamines. The provided experimental protocols offer a clear path for the empirical validation of this inferred mechanism, which is crucial for a comprehensive understanding of its pharmacological profile for any future drug development endeavors.

References

- 1. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The substituted amphetamines 3,4-methylenedioxymethamphetamine, methamphetamine, p-chloroamphetamine and fenfluramine induce 5-hydroxytryptamine release via a common mechanism blocked by fluoxetine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylamphetamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Potential Pharmacological Profile of 3,4-Dimethoxydimethylamphetamine: An In-depth Technical Guide

Disclaimer: Scientific literature extensively documents various substituted amphetamines; however, specific pharmacological data for 3,4-Dimethoxydimethylamphetamine (DMMDA) is exceptionally scarce. This guide synthesizes available information on closely related structural analogs, primarily 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (also referred to as DMMDA in some literature) and 3,4-Dimethoxyamphetamine (3,4-DMA), to project a potential pharmacological profile for the target compound. The data presented herein is for informational and research purposes only and should be interpreted with significant caution, as minor structural modifications can lead to substantial differences in pharmacological activity.

Executive Summary

3,4-Dimethoxydimethylamphetamine belongs to the phenethylamine (B48288) and amphetamine classes of chemical compounds. Based on the pharmacological profiles of its structural analogs, it is hypothesized to primarily interact with the serotonergic system, potentially acting as a serotonin (B10506) 5-HT2A receptor agonist and possibly as a monoamine releasing agent. Subjective effects, as reported for the related compound 2,5-Dimethoxy-3,4-methylenedioxyamphetamine, are suggested to be psychedelic in nature, with visual, cognitive, and sensory alterations.[1][2] A comprehensive pharmacological workup, including receptor binding affinity, functional activity assays, and in vivo studies, is required to definitively characterize the profile of 3,4-Dimethoxydimethylamphetamine.

Comparative Pharmacological Data of Structural Analogs

Due to the absence of specific data for 3,4-Dimethoxydimethylamphetamine, the following tables summarize quantitative data for the closely related compound 3,4-Dimethoxyamphetamine (3,4-DMA) and other relevant analogs. This data provides a comparative framework for understanding potential structure-activity relationships.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 3,4-DMA and Related Compounds [3]

| Compound | 5-HT1A | 5-HT2A |

| 3,4-DMA | - | >10,000 |

| 2,5-DMA | - | 1,800 |

| DOM | - | 50 |

Lower Ki values indicate higher binding affinity. "-" indicates data not available. Data is compiled from various sources and experimental conditions may differ; direct comparison should be made with caution.[3]

Projected Pharmacodynamics

Based on the pharmacology of related compounds, 3,4-Dimethoxydimethylamphetamine is anticipated to interact with monoamine systems. The primary mechanism of action for many substituted amphetamines involves interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key mediator of psychedelic effects.[4][5] Additionally, effects on monoamine transporters, leading to the release and/or inhibition of reuptake of serotonin, dopamine, and norepinephrine, are plausible.[4][6]

Serotonergic System Interactions

The psychedelic effects of compounds like 2,5-Dimethoxy-3,4-methylenedioxyamphetamine are primarily attributed to their agonist activity at the 5-HT2A receptor.[1][5] This receptor is a Gq/11-coupled protein that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3]

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Protocols

The following are generalized experimental protocols for key assays used to characterize the pharmacological profile of substituted amphetamines.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki (inhibition constant) of 3,4-Dimethoxydimethylamphetamine at various G-protein coupled receptors (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK 293 cells transfected with the human 5-HT2A receptor).

-

Radiolabeled ligand with high affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A).

-

Unlabeled test compound (3,4-Dimethoxydimethylamphetamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A solution of the unlabeled test compound at various concentrations.

-

A fixed concentration of the radiolabeled ligand.

-

The prepared cell membrane suspension.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand receptor binding assay.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

These assays measure the functional response of a cell upon receptor activation by the test compound.

Objective: To determine the EC50 (half-maximal effective concentration) and efficacy of 3,4-Dimethoxydimethylamphetamine at a specific receptor (e.g., 5-HT2A).

Materials:

-

Cells stably expressing the receptor of interest (e.g., HEK 293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Test compound (3,4-Dimethoxydimethylamphetamine).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 and maximum efficacy from this curve.

Projected Pharmacokinetics and Metabolism

The pharmacokinetics of 3,4-Dimethoxydimethylamphetamine have not been studied. However, based on related compounds like MDMA, it is likely metabolized in the liver via several pathways, including O-demethylation, N-dealkylation, and deamination.[7] The specific metabolites and their potential activity are unknown. The route of administration and dosage will significantly influence the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. It is important to note that some amphetamine derivatives exhibit non-linear pharmacokinetics, where an increase in dose can lead to a disproportionately larger increase in plasma concentration, potentially due to saturation of metabolic enzymes.[8][9]

Conclusion

The pharmacological profile of 3,4-Dimethoxydimethylamphetamine remains to be elucidated through empirical research. The information presented in this guide, based on structurally similar compounds, suggests a potential interaction with the serotonergic system, particularly as a 5-HT2A receptor agonist, which may result in psychedelic effects. Comprehensive in vitro and in vivo studies are necessary to determine its precise receptor binding affinities, functional activities, pharmacokinetic properties, and behavioral effects. Such research will be crucial for a thorough understanding of its potential therapeutic applications and toxicological risks.

References

- 1. DMMDA - Wikipedia [en.wikipedia.org]

- 2. DMMDA [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MMDA (drug) - Wikipedia [en.wikipedia.org]

- 6. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 3,4-(Methylenedioxy)-methamphetamine | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 8. Nonlinear Pharmacokinetics of (±)3,4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 70932-19-3 Synonyms: 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA

Chemical and Physical Properties

N,N-Dimethyl-3,4-DMA hydrochloride is an analytical reference standard classified as a substituted amphetamine. It is intended for research and forensic applications and is not for human or veterinary use.[1] The compound is the N,N-dimethylated analog of 3,4-dimethoxyamphetamine (3,4-DMA).

Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Formal Name | 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride | [1] |

| Molecular Formula | C₁₃H₂₁NO₂ • HCl | [1] |

| Formula Weight | 259.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| λmax | 232 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Solubility:

Synthesis

Logical Synthesis Workflow:

Caption: Probable synthesis of N,N-Dimethyl-3,4-DMA via reductive amination.

Experimental Protocol (Hypothetical): Reductive Amination

-

Imine Formation: 3,4-Dimethoxyphenyl-2-propanone is reacted with an excess of dimethylamine in a suitable solvent (e.g., methanol) to form an intermediate iminium ion. The reaction is typically carried out under neutral to slightly acidic conditions to facilitate imine formation.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst), is introduced to reduce the iminium ion to the tertiary amine, N,N-Dimethyl-3,4-DMA.

-

Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. This typically involves extraction and chromatographic purification to yield the freebase of N,N-Dimethyl-3,4-DMA.

-

Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid can be collected by filtration and dried.

Analytical Methods

Comprehensive analytical data for this compound is limited. However, based on its structure as a substituted amphetamine, standard analytical techniques for this class of compounds would be applicable.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification of amphetamine-type substances.

Hypothetical GC-MS Experimental Protocol:

-

Sample Preparation: A solution of this compound is made basic to convert it to the freebase, which is then extracted into an organic solvent like chloroform (B151607) or ethyl acetate.

-

Instrumentation:

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection.

-

Temperature Program: An initial oven temperature of around 100°C, ramped up to approximately 280-300°C.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

-

Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak and characteristic fragments resulting from cleavage of the alpha-beta carbon-carbon bond and fragmentation of the amine side chain.

b) High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification and purity assessment of this compound.

Hypothetical HPLC Experimental Protocol:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detector: UV detector set at the compound's λmax of 232 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Hypothetical NMR Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) for the freebase or deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD) for the hydrochloride salt.

-

Spectra: ¹H NMR and ¹³C NMR spectra would be acquired. 2D NMR techniques like COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.

-

Expected ¹H NMR Signals: The spectrum would show signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the protons on the propane (B168953) side chain, and the N,N-dimethyl groups.

Pharmacology and Toxicology (Inferred)

Specific pharmacological and toxicological data for this compound are not available in the public domain. However, its effects can be inferred from the pharmacology of structurally related compounds.

a) Mechanism of Action (Hypothesized)

As a substituted amphetamine, N,N-Dimethyl-3,4-DMA is likely to act as a monoamine releasing agent and/or a reuptake inhibitor at the serotonin, dopamine, and norepinephrine (B1679862) transporters. The N,N-dimethyl substitution, in comparison to N-methyl or primary amine analogs, may alter its potency and selectivity for these transporters. For instance, in some series of amphetamine analogs, N,N-dimethylation has been shown to decrease dopaminergic and serotonergic neurotoxicity compared to the parent compound.

Hypothesized Signaling Pathway Involvement:

Caption: Hypothesized interaction with monoamine transporters.

b) Pharmacokinetics (Inferred)

The pharmacokinetic profile of this compound has not been studied. Based on related amphetamines, it is likely to be readily absorbed after oral administration, distributed to the central nervous system, and metabolized in the liver, primarily by cytochrome P450 enzymes. The N,N-dimethyl group may influence its metabolic pathway compared to other amphetamines.

c) Toxicology (Inferred)

The toxicological properties of this compound are unknown. As a substituted amphetamine, potential adverse effects could include sympathomimetic effects such as increased heart rate and blood pressure, as well as central nervous system effects. The safety data sheet for the related compound N,N-Dimethylamphetamine (hydrochloride) indicates it is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2]

Experimental Protocols (General)

While specific experimental data for this compound is lacking, the following are general protocols that would be used to characterize its pharmacological and toxicological properties.

a) In Vitro Receptor Binding Assay

This assay would determine the affinity of the compound for various receptors and transporters.

Experimental Workflow:

Caption: Workflow for an in vitro receptor binding assay.

b) In Vivo Behavioral Studies in Rodents

These studies would assess the psychoactive effects of the compound.

Experimental Protocol:

-

Animals: Male mice or rats would be used.

-

Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Tests:

-

Locomotor Activity: To measure stimulant effects.

-

Drug Discrimination: To assess subjective effects similar to known drugs of abuse.

-

Head-Twitch Response: To evaluate potential hallucinogenic-like effects mediated by 5-HT₂ₐ receptors.

-

-

Data Analysis: Behavioral responses would be quantified and compared between different dose groups and a vehicle control group.

Conclusion

This compound is a substituted amphetamine available as a research and forensic standard. While its chemical and physical properties are documented by suppliers, there is a significant lack of published data regarding its synthesis, analytical characterization, pharmacology, and toxicology. The information presented in this guide is largely inferred from the properties of structurally related compounds. Further research is required to fully elucidate the specific characteristics and biological effects of this molecule.

References

An In-depth Technical Guide to the Structural Analogues of N,N-Dimethyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogues of N,N-Dimethyl-3,4-dimethoxyamphetamine (N,N-Dimethyl-3,4-DMA) hydrochloride. It delves into their synthesis, pharmacological activities, and structure-activity relationships (SAR), with a primary focus on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and neuroscience, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine (N,N-Dimethyl-3,4-DMA), a substituted phenethylamine (B48288), and its structural analogues are of significant interest in medicinal chemistry and pharmacology. These compounds are derivatives of phenethylamine, a core structure found in numerous endogenous neurochemicals and synthetic drugs. The pharmacological profile of these analogues is largely dictated by the nature and position of substituents on the phenyl ring and the nitrogen atom of the ethylamine (B1201723) side chain.

A key molecular target for many N,N-dimethyl-substituted phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, serotonin, and norepinephrine, making it a promising target for the treatment of various neuropsychiatric disorders.[1] N,N-Dimethylphenethylamine has been identified as a potent agonist at the human TAAR1.[1] This guide will explore the synthesis of these compounds, their pharmacological effects, primarily at TAAR1, and the underlying structure-activity relationships.

Synthesis of Structural Analogues

The synthesis of N,N-dimethyl-substituted phenethylamine analogues can be achieved through various established organic chemistry methodologies. A common and efficient method is reductive amination . This process typically involves the reaction of a corresponding phenylacetone (B166967) or phenethylamine precursor with an amine source in the presence of a reducing agent.

A relevant synthetic approach is exemplified by the preparation of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, a close structural analogue.[2] This synthesis involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with benzaldehyde (B42025) and formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas.[2] Subsequent removal of the benzyl (B1604629) protecting group would yield the N-methyl derivative, and a further methylation step would produce the N,N-dimethyl analogue.

General Synthetic Workflow:

Caption: General workflow for the synthesis of N,N-Dimethyl-3,4-dimethoxyphenethylamine via reductive amination.

Pharmacological Activity and Structure-Activity Relationships

The primary pharmacological target for many N,N-dimethyl-substituted phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1).[1] Activation of TAAR1, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can modulate the activity of various downstream effectors, influencing neurotransmitter release and neuronal excitability.

The following table summarizes the in vitro activity of a series of phenethylamine analogues at the human TAAR1, providing insights into their structure-activity relationships.

Table 1: In Vitro Activation of Human Trace Amine-Associated Receptor 1 (TAAR1) by Phenethylamine Analogues

| Compound | Structure | EC50 (µM) | Emax (%) |

| Phenethylamine | 8.8 | 97 | |

| N,N-Dimethylphenethylamine | 21 | 64 | |

| Higenamine | 0.98 | 93 | |

| β-Methylphenethylamine | 2.1 | 77 | |

| Tyramine (B21549) | 9.5 | 77 | |

| Methyltyramine | 23 | 83 | |

| p-Octopamine | 46 | 85 | |

| Hordenine | 47 | 82 | |

| Halostachine | 74 | 104 | |

| p-Synephrine | 92 | 85 |

Data extracted from "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements".[3][4][5] Emax is expressed as a percentage of the maximal response to the reference agonist phenethylamine.

From the data presented, several structure-activity relationship trends can be observed:

-

N-Alkylation: The presence of two methyl groups on the nitrogen atom in N,N-Dimethylphenethylamine (EC50 = 21 µM) appears to decrease potency at TAAR1 compared to the parent compound, phenethylamine (EC50 = 8.8 µM).[3][5]

-

Hydroxylation of the Phenyl Ring: The introduction of hydroxyl groups on the phenyl ring, as seen in tyramine and p-octopamine, generally maintains or slightly decreases potency compared to phenethylamine.

-

β-Methylation: The addition of a methyl group at the beta position of the ethylamine side chain, as in β-methylphenethylamine, results in a significant increase in potency (EC50 = 2.1 µM).[3][5]

Signaling Pathway of TAAR1 Activation

The activation of TAAR1 by an agonist, such as N,N-Dimethyl-3,4-DMA or its analogues, initiates a well-defined intracellular signaling cascade.

Caption: Simplified signaling pathway of TAAR1 activation by an agonist.

Experimental Protocols

Synthesis of N,N-Dimethyl-3,4-dimethoxyphenethylamine Hydrochloride (Illustrative Protocol)

This protocol is a representative example based on the principles of reductive amination.

Materials:

-

3,4-Dimethoxyphenethylamine

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

Hydrochloric acid (ethanolic solution)

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in methanol.

-

Add aqueous formaldehyde (2.2 equivalents) to the solution and stir for 1 hour at room temperature.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) in small portions.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

To the ethereal solution, add an ethanolic solution of HCl dropwise until precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N,N-Dimethyl-3,4-dimethoxyphenethylamine hydrochloride.

In Vitro TAAR1 Activation Assay (cAMP Accumulation Assay)

This protocol describes a method to determine the potency (EC50) and efficacy (Emax) of test compounds at the human TAAR1 receptor.

Materials:

-

HEK293 cells stably expressing human TAAR1

-

Cell culture medium (e.g., DMEM) with supplements

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (structural analogues of N,N-Dimethyl-3,4-DMA)

-

Reference agonist (e.g., phenethylamine)

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

-

Multi-well plates (e.g., 96-well)

Procedure:

-

Cell Culture: Culture HEK293-hTAAR1 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a density of approximately 20,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

-

Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add 50 µL of the diluted test compounds or reference agonist to the respective wells. c. Incubate the plate at 37°C for 30 minutes.

-

cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection assay as per the kit protocol.

-

Data Analysis: a. Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.

Experimental Workflow for TAAR1 Activation Assay:

Caption: Workflow for determining the in vitro activation of TAAR1 by test compounds.

Conclusion

This technical guide has provided a detailed overview of the structural analogues of N,N-Dimethyl-3,4-DMA hydrochloride, with a focus on their synthesis, pharmacology, and structure-activity relationships at the TAAR1 receptor. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further research into a wider array of substituted analogues will be crucial for a more comprehensive understanding of their therapeutic potential and for the rational design of novel TAAR1-targeted therapeutics.

References

- 1. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethyl-3,4-DMA hydrochloride solubility in different solvents

An In-depth Technical Guide on the Solubility of N,N-Dimethyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 3,4-Dimethoxydimethylamphetamine hydrochloride) in various common laboratory solvents. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow visualization to aid in experimental design.

Compound Overview

This compound is an analytical reference standard categorized as an amphetamine.[1][2][3][4] It is intended for research and forensic applications.[1][5][6]

Chemical Structure:

-

Formal Name: 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride[1]

-

CAS Number: 70932-19-3[1]

-

Molecular Formula: C₁₃H₂₁NO₂ • HCl[1]

-

Formula Weight: 259.8 g/mol [1]

Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The quantitative data is summarized in the table below for easy comparison.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 5 mg/mL[1][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1][5] |

| Ethanol | 5 mg/mL[1][5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[1][5] |

Experimental Protocols for Solubility Determination

While specific experimental details from the data source are not provided, a general protocol for determining the solubility of an amine hydrochloride in various solvents can be outlined as follows. This methodology is based on standard laboratory practices for solubility testing.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Ethanol, Water)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Calibrated pipettes

-

Small glass test tubes or vials

Procedure:

-

Preparation of the Test Sample: Accurately weigh a specific amount (e.g., 10 mg) of this compound and place it into a small glass test tube.[7]

-

Solvent Addition: Add a small, precise volume of the chosen solvent to the test tube in incremental portions.[8][9]

-

Mixing and Dissolution: After each addition of the solvent, vigorously shake or vortex the tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[7][8][9]

-

Enhanced Dissolution Techniques: If the compound does not dissolve with vortexing alone, more rigorous methods can be employed. This can include:

-

Observation: After each step, visually inspect the solution for any undissolved particles. A compound is considered dissolved when the solution is clear, with no visible precipitate or cloudiness.

-

Determining Solubility: Continue adding the solvent in known increments until the compound is fully dissolved. The solubility is then calculated based on the total volume of solvent used to dissolve the initial mass of the compound (expressed in mg/mL).

-

Tiered Concentration Testing: If the compound is insoluble at the initial concentration, the solution can be diluted by a factor of 10, and the dissolution process is repeated.[7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N,N-dimethyl--3,4-DMA-(hydro-chloride), 1MG | Labscoop [labscoop.com]

- 5. cnreagent.com [cnreagent.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Purity and Stability of N,N-Dimethyl-3,4-DMA Hydrochloride

Disclaimer: The compound "N,N-Dimethyl-3,4-DMA hydrochloride," likely a shorthand for a derivative of diaminomaleic acid, is not a well-documented substance in public scientific literature. This guide, therefore, presents a representative framework based on established principles for the analysis of novel amine hydrochloride salts in a drug development context. The data, protocols, and pathways described herein are illustrative and should be adapted based on actual experimental results for the specific molecule .

Introduction

The characterization of purity and stability is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API). For novel compounds such as this compound, a comprehensive understanding of its chemical properties, potential impurities, and degradation pathways is critical. This document provides an in-depth technical overview of the key considerations and methodologies for assessing the purity and stability of this and similar amine hydrochloride salts.

Amine hydrochlorides are common salt forms used to improve the solubility and stability of basic drug substances.[1][2] However, they can be susceptible to specific degradation pathways and may present challenges such as hygroscopicity and disproportionation.[3][4] This guide outlines the necessary studies to build a robust data package for regulatory submission and to inform formulation development.

Purity Profile and Impurity Characterization

The purity of an API is defined by the absence of extraneous matter. Impurities can arise from the manufacturing process or from the degradation of the API over time. A thorough analysis is required to identify and quantify these impurities.

Potential Impurities

Impurities associated with this compound can be categorized as:

-

Organic Impurities: Starting materials, by-products of the synthesis, intermediates, and degradation products.

-

Inorganic Impurities: Reagents, catalysts, and heavy metals.

-

Residual Solvents: Solvents used during synthesis and purification.

A hypothetical impurity profile for a representative batch is summarized in Table 1.

Table 1: Representative Impurity Profile for this compound (Batch No. XXXXX)

| Impurity Type | Potential Identity | Specification Limit | Result (Batch XXXXX) | Analytical Method |

| Process Impurity | Starting Material A | ≤ 0.10% | 0.05% | HPLC-UV |

| Process Impurity | Intermediate B | ≤ 0.10% | Not Detected | HPLC-UV |

| By-product | Isomer C | ≤ 0.15% | 0.08% | HPLC-UV |

| Degradant | Hydrolysis Product | ≤ 0.15% | Not Detected | HPLC-UV |

| Degradant | Oxidative Product | ≤ 0.15% | 0.03% | HPLC-UV/MS |

| Residual Solvent | Methanol | ≤ 3000 ppm | 450 ppm | GC-HS |

| Residual Solvent | Dichloromethane | ≤ 600 ppm | 120 ppm | GC-HS |

| Inorganic | Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |

| Assay | N,N-Dimethyl-3,4-DMA HCl | 98.0% - 102.0% | 99.7% | HPLC-UV |

Stability Indicating Method (SIM) and Forced Degradation

A stability-indicating analytical method is crucial for accurately measuring the API's content without interference from its degradants.[5] The development of such a method is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to accelerate its decomposition.[6][7]

Forced degradation studies provide insight into the intrinsic stability of the molecule and its likely degradation pathways.[8] Key stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9]

Forced Degradation Pathways

Amine-containing compounds can be susceptible to oxidation, while the overall molecule's stability will depend on other functional groups present.[5] The diagram below illustrates a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation and development of a stability-indicating method.

Solid-State Stability

The solid-state stability of this compound is evaluated under long-term and accelerated storage conditions as defined by the International Council for Harmonisation (ICH). These studies determine the re-test period or shelf life of the API and inform storage recommendations.

Table 2: Representative Solid-State Stability Data (ICH Conditions)

| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | Initial | White Crystalline Solid | 99.7 | 0.30 |

| 3 Months | Conforms | 99.6 | 0.32 | |

| 6 Months | Conforms | 99.7 | 0.31 | |

| 12 Months | Conforms | 99.5 | 0.35 | |

| 40°C / 75% RH | Initial | White Crystalline Solid | 99.7 | 0.30 |

| 1 Month | Conforms | 99.4 | 0.45 | |

| 3 Months | Conforms | 99.1 | 0.68 | |

| 6 Months | Slight Yellowing | 98.5 | 1.15 |

The data suggests that under accelerated conditions, a gradual increase in total impurities and a change in appearance occur, indicating that temperature and humidity are critical factors affecting the stability of the compound.

Caption: Logical relationship between environmental stress factors and potential degradation pathways.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable data.

Protocol 1: Purity Determination by HPLC-UV

This method is designed for the quantification of this compound (assay) and the determination of its related organic impurities.

-

Instrumentation: HPLC system with a UV/PDA detector.[10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724).

-

Gradient Program:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

-

Calculation: Purity is determined by area percent normalization. The assay is calculated against a qualified reference standard.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stressing the API to evaluate its intrinsic stability.

-

Acid Hydrolysis: Dissolve the API in 0.1N HCl to 1 mg/mL. Heat at 60°C for 24 hours.[8] At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Dissolve the API in 0.1N NaOH to 1 mg/mL. Heat at 60°C for 8 hours.[7] At specified time points, withdraw an aliquot, neutralize with 0.1N HCl, and dilute for HPLC analysis.

-

Oxidation: Dissolve the API in a 1:1 mixture of acetonitrile and water to 1 mg/mL. Add 3% hydrogen peroxide and store at room temperature for 24 hours.[6] At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

Thermal Degradation: Store the solid API in a controlled oven at 80°C for 7 days. At specified time points, remove a sample, allow it to cool, and prepare for HPLC analysis.

-

Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Prepare both samples for HPLC analysis.

Hypothetical Synthesis

A plausible, though hypothetical, synthetic route can help anticipate potential process-related impurities.

Caption: A hypothetical synthesis pathway for this compound.

Conclusion and Recommendations

This guide provides a foundational framework for evaluating the purity and stability of this compound. The illustrative data indicates that the compound is relatively stable under long-term storage conditions but shows susceptibility to degradation under accelerated heat and humidity.

Recommendations:

-

The API should be stored in well-sealed containers, protected from light, and at controlled room temperature.

-

Further studies should be conducted to fully characterize the structures of the degradation products observed under stress conditions.

-

The validated stability-indicating HPLC method should be used for routine quality control and throughout all formal stability studies.

References

- 1. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ijrpp.com [ijrpp.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of N,N-Dimethyl-3,4-DMA hydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified personnel. The toxicological properties of N,N-Dimethyl-3,4-DMA hydrochloride have not been fully investigated.

Introduction

This compound (CAS No. 70932-19-3), also known as 3,4-Dimethoxydimethylamphetamine hydrochloride, is an analytical reference standard categorized as an amphetamine.[1] As a derivative of amphetamine, it should be handled with caution, assuming it may possess psychoactive and physiological effects characteristic of this class of compounds. Due to a significant lack of comprehensive safety and toxicological data, a conservative approach to handling is imperative.

It is critical to distinguish this compound from the similarly named but structurally different compound, Dimethylamine hydrochloride (CAS No. 506-59-2). The latter is a simpler amine salt with a well-documented hazard profile, including being harmful if swallowed and causing serious eye and skin irritation.[2] Information pertaining to Dimethylamine hydrochloride should not be used for the risk assessment of this compound.

Hazard Identification and Classification

According to one supplier, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). The corresponding Safety Data Sheet indicates no GHS label elements, hazard pictograms, or hazard statements. However, this lack of classification may be due to a lack of data rather than a confirmed absence of hazard. Given its classification as an amphetamine derivative, researchers should handle it as a potentially bioactive and hazardous compound.[1]

Potential Hazards (Assumed based on chemical class):

-

Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

-

Neurotoxicity: As an amphetamine analog, effects on the central nervous system are possible.[3]

-

Cardiovascular Effects: Potential for effects on heart rate and blood pressure.

-

Irritation: Potential for skin and eye irritation.

Exposure Controls and Personal Protection

Due to the limited safety information, stringent adherence to standard laboratory hygiene and safety practices is required.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

3.2. Personal Protective Equipment (PPE) A summary of recommended personal protective equipment is provided in Table 1.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] | To prevent contact with eyes, which may cause irritation.[4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][6] | To prevent skin contact, which may cause irritation or systemic absorption.[4] |

| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA-approved respirator.[4][6] | To prevent inhalation of airborne particles.[4] |

Table 1: Personal Protective Equipment Recommendations

Handling and Storage

4.1. Safe Handling

-

Avoid the formation of dust and aerosols.[6]

-

Do not get in eyes, on skin, or on clothing.[6]

-

Avoid ingestion and inhalation.[6]

4.2. Storage

-

Keep the container tightly closed.[6]

-

Some sources recommend storage at -20°C for long-term stability.[3]

-

The compound may be hygroscopic (absorbs moisture from the air); protect from moisture.[2][4][6]

First-Aid Measures

In the absence of specific data for this compound, the following general first-aid procedures should be followed in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[2][4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

Table 2: First-Aid Procedures

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid breathing dust.

-

Containment and Cleanup: For a dry spill, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[6] Do not let the product enter drains or waterways.

Toxicological Information

There is a significant lack of specific toxicological data for this compound. One available SDS states that the substance is not classified, and no acute or chronic effects are listed. Another source indicates the toxicological properties have not been fully investigated.[6] For comparison, the related compound Dimethylamine hydrochloride has an oral LD50 in rats of 1,000 mg/kg. This value should not be extrapolated to this compound but illustrates the type of data that is currently missing.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the searched literature. Researchers planning to work with this substance must develop their own protocols based on established methods for handling potentially hazardous research chemicals. This should include analytical method development for detecting the compound in case of exposure or contamination.

Visualizations

The following diagram illustrates a logical workflow for assessing and handling a chemical with limited safety data, such as this compound.

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a derivative of amphetamine.[1][2] This document provides an overview of potential in vitro experimental applications and detailed protocols for researchers investigating the pharmacological profile of this compound. Due to a lack of specific experimental data for N,N-Dimethyl-3,4-DMA hydrochloride in the public domain, this document leverages data from the closely related compound, 3,4-Dimethoxyamphetamine (3,4-DMA), to provide illustrative examples of relevant assays. It is crucial to note that the biological activity of this compound may differ significantly from 3,4-DMA. The protocols provided are general methodologies that can be adapted for the study of this specific compound.

Potential In Vitro Applications

Based on the pharmacology of structurally similar compounds, in vitro studies of this compound could focus on:

-

Receptor Binding Affinity: Determining the binding profile against various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors.

-

Enzyme Inhibition: Assessing the inhibitory activity against enzymes like monoamine oxidase (MAO).

-

Cytotoxicity: Evaluating the potential for cell toxicity in relevant cell lines.

-

Signaling Pathway Analysis: Investigating the downstream cellular effects following receptor activation or enzyme inhibition.

Data Presentation

The following table summarizes receptor binding and enzyme inhibition data for the related compound 3,4-Dimethoxyamphetamine (3,4-DMA) . This data is provided for illustrative purposes and should not be considered representative of this compound.

| Target | Assay Type | Ligand/Substrate | Test Compound | Ki (nM) | IC50 (nM) | Reference |

| 5-HT2A Receptor | Radioligand Binding | Not Specified | 3,4-DMA | 43,300 | - | [3] |

| 5-HT1 Receptor | Radioligand Binding | Not Specified | 3,4-DMA | 64,600 | - | [3] |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Not Specified | 3,4-DMA | - | 20,000 | [3] |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Not Specified | 3,4-DMA | - | > 100,000 | [3] |

Experimental Protocols

Radioligand Competition Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]-Ketanserin).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Workflow:

Caption: Workflow of a Radioligand Competition Binding Assay.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the cell membrane preparation in assay buffer to the desired concentration.

-

Dilute the radioligand in assay buffer to a concentration that is typically at or below its Kd.

-

-

Assay Plate Setup:

-

Total Binding: Add assay buffer, cell membranes, and radioligand to designated wells.

-

Non-specific Binding (NSB): Add a high concentration of a known non-labeled 5-HT2A ligand, cell membranes, and radioligand.

-

Competition: Add the various dilutions of this compound, cell membranes, and radioligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters several times with cold wash buffer to minimize non-specific binding.

-

-

Detection:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound on a selected cell line.

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

-

Human cell line (e.g., HEK293, SH-SY5Y).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

Plate reader.

Workflow:

Caption: Workflow for an MTT-based Cell Viability Assay.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only control wells.

-

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50.

-

Signaling Pathway

The 5-HT2A receptor, a potential target for amphetamine-like compounds, primarily signals through the Gq/11 protein pathway. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Caption: Canonical Gq/11 Signaling Pathway of the 5-HT2A Receptor.

This pathway illustrates how the binding of a ligand to the 5-HT2A receptor can lead to a cascade of intracellular events, ultimately resulting in various cellular responses. Investigating the modulation of this pathway would be a logical next step in characterizing the in vitro pharmacology of this compound.

References

Application Notes and Protocols for In Vivo Behavioral Studies of Phenylalkylamine Derivatives in Rodents

Note: Initial literature searches for in vivo behavioral studies on 3,4-Dimethoxydimethylamphetamine (DMMDA) in rodents did not yield any specific published research. This suggests a significant gap in the scientific literature for this particular compound.

Therefore, these application notes and protocols are based on a closely related and extensively studied phenylalkylamine, 2,5-dimethoxy-4-methylamphetamine (DOM) , which serves as a representative model for a dimethoxy-amphetamine derivative with known in vivo behavioral effects in rodents. The methodologies and expected outcomes detailed below can be adapted for the investigation of novel compounds such as DMMDA.

Introduction